molecular formula C9H15N3 B2944707 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 51132-04-8

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No. B2944707
CAS RN: 51132-04-8
M. Wt: 165.24
InChI Key: MYXOWMNBLNAPGN-UHFFFAOYSA-N
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Description

The compound “2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact properties and uses of this specific compound are not widely documented in the literature.

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have been reported to have promising applications in optoelectronic devices . Their unique optical behaviors make them suitable for use in devices that operate on the interaction of light with electric fields.

Sensors

These compounds have also found use in sensor technology . Their luminescent properties can be harnessed to create sensors that respond to specific stimuli with changes in light emission.

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have shown potential in the pharmaceutical field, particularly as anti-cancer drugs . Their biological properties could be exploited to develop new therapeutic agents.

Emitters for Confocal Microscopy and Imaging

The luminescent properties of these compounds also make them useful as emitters for confocal microscopy and imaging . This could aid in the visualization of biological structures and processes.

Materials Science

The versatility of imidazo[1,2-a]pyridine derivatives extends to materials science . Their unique chemical structure could be utilized in the development of new materials with desirable properties.

properties

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h7H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXOWMNBLNAPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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